molecular formula C15H17Cl2NO2 B1455698 (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 1354949-76-0

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B1455698
CAS No.: 1354949-76-0
M. Wt: 314.2 g/mol
InChI Key: HIHMCXDEHQCPNR-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C15H16ClNO2·HCl. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound features a combination of a chlorophenyl group and a dimethoxyphenyl group attached to a methanamine backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group, converting it into secondary or tertiary amines using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), alkoxides (RO-), amines (RNH2)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Phenols, ethers, substituted amines

Scientific Research Applications

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    2-Chlorophenylamine: Shares the chlorophenyl group but lacks the dimethoxyphenyl moiety.

    3,4-Dimethoxyphenylacetonitrile: Contains the dimethoxyphenyl group but differs in the functional group attached to the phenyl ring.

Uniqueness: (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the combination of its chlorophenyl and dimethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of diverse organic molecules and pharmaceuticals.

Properties

IUPAC Name

(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMCXDEHQCPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2Cl)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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